1H-Benzimidazole-2-propanamine

Vue d'ensemble

Description

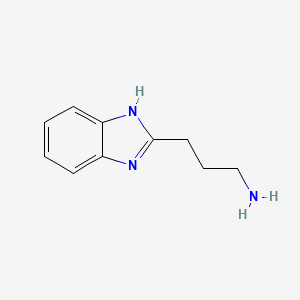

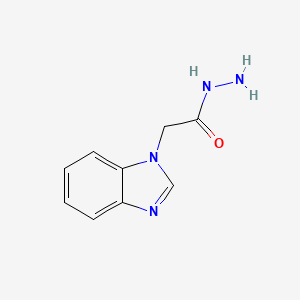

1H-Benzimidazole-2-propanamine is a chemical compound with the molecular formula C10H13N3 . It is a type of benzimidazole, a class of heterocyclic compounds that are known for their wide range of biological activities .

Synthesis Analysis

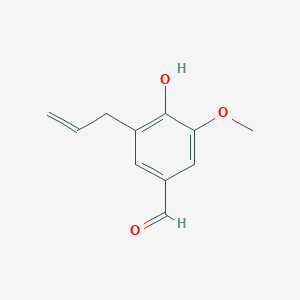

Benzimidazole derivatives have been synthesized through various methods. One common method involves the condensation between 1,2-benzenediamine and aldehydes . Other novel methods have also been developed . A series of new benzimidazolyl-2-hydrazones were synthesized, bearing hydroxyl- and methoxy-groups .

Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-2-propanamine involves a benzimidazole core with a propanamine group attached . Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined .

Chemical Reactions Analysis

Benzimidazole derivatives are versatile nitrogen-containing heterocyclic compounds known for their wide range of biological and pharmacological activities . They have variable sites like position 2 and 5 which can be suitably modified to yield potent therapeutic agents .

Applications De Recherche Scientifique

Pharmacological Activities

Benzimidazole derivatives, including 1H-Benzimidazole-2-propanamine, have significant importance as chemotherapeutic agents in diverse clinical conditions . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Antiparasitic and Antioxidant Activity

New 1H-benzimidazole-2-yl hydrazones have shown combined antiparasitic and antioxidant activity . They have been found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin .

Tubulin Polymerization

Compounds containing novel 2-(2-phenalkyl)-1H-benzo[d]imidazole have exhibited prominent tuberculostatic property . This suggests potential applications in the treatment of tuberculosis.

Metal-Organic Frameworks (MOFs)

1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) benzene-based MOFs have shown excellent CO2 adsorption capacity . This suggests potential applications in carbon capture and storage.

Syk Inhibition

A series of novel 3- (1H-benzo [d]imidazole-2-yl)-1H-pyrazol-4-amine Syk inhibitors have been discovered . These inhibitors have shown excellent inhibitory activity on Syk enzyme, suggesting potential applications in the treatment of autoimmune diseases and cancers.

Cytotoxicity

1,2,3-triazole derivatives based on the quinoline–benzimidazole hybrid scaffold have shown excellent cytotoxicity against a panel of NCI-60 humanoid cancer cell lines . This suggests potential applications in cancer treatment.

Quorum Sensing Inhibition

1H-Benzo[d]imidazole based compounds have been used in the successful pharmacological blocking of AQ signal reception at the level of PqsR . This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout , suggesting potential applications in the treatment of bacterial infections.

Mécanisme D'action

Target of Action

1H-Benzimidazole-2-propanamine, also known as 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine, has been found to exhibit antiparasitic and antioxidant activities . The primary targets of this compound are the parasites, specifically the species Trichinella spiralis (T. spiralis) . These parasites are known to induce oxidative stress in the infected host .

Mode of Action

The mode of action of 1H-Benzimidazole-2-propanamine involves its interaction with the parasites. It has been found to be more active than clinically used anthelmintic drugs such as albendazole and ivermectin . The compound has been shown to kill the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C . Biochemical studies support the idea of an anti-microtubule mode of action of benzimidazole compounds .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress induced by the parasites. The antioxidant activity of the compound was elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose . The compound is capable of reacting with various free radicals, through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Pharmacokinetics

Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .

Result of Action

The result of the compound’s action is the eradication of the parasitic larvae, leading to the alleviation of the parasitic infection . Additionally, it exhibits antioxidant activity, which can help mitigate the oxidative stress induced by the parasites .

Action Environment

The action of 1H-Benzimidazole-2-propanamine can be influenced by various environmental factors. For instance, the compound’s antiparasitic activity was studied in vitro at a temperature of 37°C . .

Orientations Futures

Benzimidazole and its derivatives have shown promise in the field of cancer therapeutics . They have been used in the development of new classes of anticancer drugs . The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties .

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJGVSXDQPGNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364861 | |

| Record name | 1H-Benzimidazole-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole-2-propanamine | |

CAS RN |

42784-26-9 | |

| Record name | 1H-Benzimidazole-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

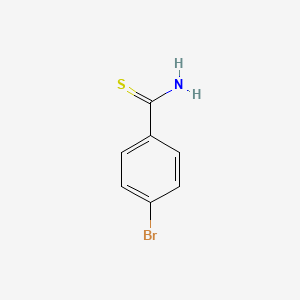

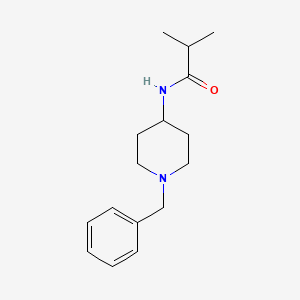

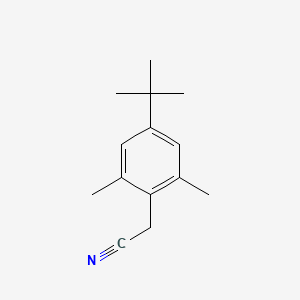

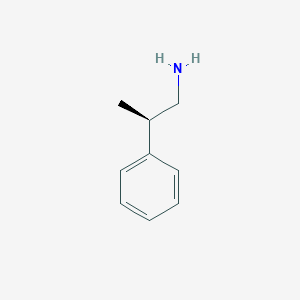

Synthesis routes and methods I

Procedure details

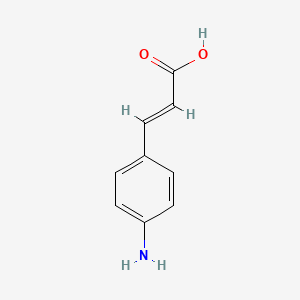

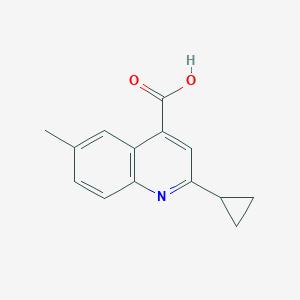

Synthesis routes and methods II

Procedure details

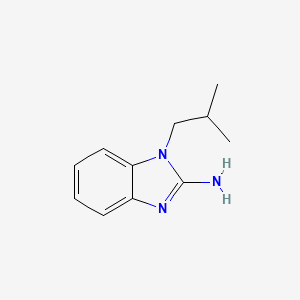

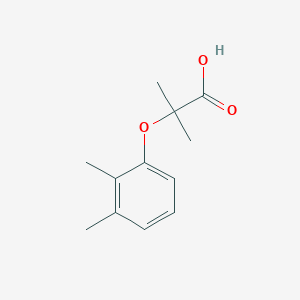

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)

![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)

![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)